molecular formula C12H20NO5P B4943511 N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide

Cat. No.: B4943511
M. Wt: 289.26 g/mol
InChI Key: KZWNWUDYYYPKRA-UHFFFAOYSA-N
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Description

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide typically involves the reaction of furan derivatives with phosphorylating agents. One common method includes the reaction of furan-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base, followed by the addition of N-methylacetamide . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the furan ring, phosphoryl group, and N-methylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO5P/c1-5-17-19(15,18-6-2)12(13(4)10(3)14)11-8-7-9-16-11/h7-9,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWNWUDYYYPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)N(C)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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